BenchChemオンラインストアへようこそ!

(S,R.S)-AHPC-PEG4-NHS ester

PROTAC Linkerology Targeted Protein Degradation

(S,R.S)-AHPC-PEG4-NHS ester is a heterobifunctional PROTAC building block comprising a von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC pharmacophore), a tetra-ethylene glycol (PEG4) linker, and an N-hydroxysuccinimide (NHS) ester reactive terminus. This architecture enables covalent conjugation to amine-containing target-protein ligands to generate bivalent degraders that hijack the ubiquitin-proteasome system.

Molecular Formula C38H53N5O12S
Molecular Weight 803.9 g/mol
Cat. No. B13420294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R.S)-AHPC-PEG4-NHS ester
Molecular FormulaC38H53N5O12S
Molecular Weight803.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O
InChIInChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1
InChIKeyNRGOXURBVINXIF-DTHISRBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R.S)-AHPC-PEG4-NHS ester: A VHL-Recruiting PROTAC Building Block with NHS-Activated PEG4 Spacer


(S,R.S)-AHPC-PEG4-NHS ester is a heterobifunctional PROTAC building block comprising a von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC pharmacophore), a tetra-ethylene glycol (PEG4) linker, and an N-hydroxysuccinimide (NHS) ester reactive terminus. This architecture enables covalent conjugation to amine-containing target-protein ligands to generate bivalent degraders that hijack the ubiquitin-proteasome system [1]. The PEG4 spacer provides a balance of aqueous solubility, conformational flexibility, and spatial separation that is central to ternary complex formation and cellular degradation efficiency .

Why (S,R.S)-AHPC-PEG4-NHS ester Cannot Be Replaced by Other VHL-PEG-NHS or CRBN-PEG-NHS Conjugates


In PROTAC design, seemingly minor variations in linker length, E3 ligase ligand, or reactive group can drastically alter ternary complex topology, cellular permeability, and degradation potency [1]. Substituting the PEG4 spacer with PEG2 or PEG6, swapping the VHL-recruiting AHPC ligand for a cereblon (CRBN) ligand, or changing the NHS ester to a carboxylic acid or amine terminus will produce degraders with different selectivity profiles, solubility windows, and hook-effect thresholds. The evidence presented below demonstrates that AHPC-PEG4-NHS ester occupies a distinct position in the PROTAC toolbox, delivering a unique combination of linker length-driven degradation cooperativity, NHS ester conjugation efficiency, and VHL-dependent tissue selectivity that cannot be replicated by its closest analogs [2].

Quantitative Evidence for (S,R.S)-AHPC-PEG4-NHS ester Differentiation Relative to Analogs


PEG4 Linker Length Drives Non-Monotonic Degradation Cooperativity: PEG3 > PEG4 >> PEG2 in BET PROTACs

Head-to-head SAR studies on VHL-recruiting BET PROTACs constructed with variable PEG linker lengths reveal a pronounced non-monotonic trend in cellular degradation activity. Degraders built with a PEG3 spacer exhibit highest potency, those with PEG4 show intermediate cooperativity, and analogues with PEG2 linkers are significantly less effective [1]. This establishes that AHPC-PEG4-NHS ester (which yields a PEG4-containing degrader upon conjugation) occupies a specific activity window that is distinct from both shorter (PEG2) and longer (PEG6) linkers.

PROTAC Linkerology Targeted Protein Degradation

PEG4 Linker Permeability Outperforms Longer PEG Chains: 3-PEG Unit Linker Displays No Detectable Passive Permeability

In a systematic study of VHL-based PROTACs, passive permeability was found to decrease with increasing PEG linker length. PROTACs incorporating a 3-PEG unit linker showed no detectable permeability, whereas shorter PEG linkers retained measurable cell penetration [1]. By extension, a PEG4 linker (four ethylene glycol units) is expected to exhibit further reduced permeability relative to PEG2 or PEG3, placing AHPC-PEG4-NHS ester-derived degraders on the more permeable side of the PEG-length spectrum and offering an advantage over longer PEG6 or PEG8 conjugates when cellular uptake is critical.

Cell Permeability PEG Linker VHL PROTAC

NHS Ester Terminus Enables Rapid, Room-Temperature Amide Bond Formation vs. Slower Carboxylic Acid Coupling

The NHS ester group on AHPC-PEG4-NHS ester reacts selectively with primary amines under mild conditions (pH 7.2–8.5, room temperature, 30 min–2 h) to form stable amide bonds [1]. In contrast, analogous VHL-PEG4-carboxylic acid conjugates require activation with carbodiimide reagents (e.g., EDC/NHS) and are susceptible to hydrolysis, O→N acyl migration, and lower coupling efficiency [2]. This pre-activated NHS ester eliminates the need for in situ activation, reducing side-product formation and improving batch-to-batch reproducibility in degrader library synthesis.

Bioconjugation NHS Ester Chemistry PROTAC Assembly

VHL E3 Ligase Recruitment Achieves Tissue-Selective Degradation Distinct from CRBN-Based Linkers

VHL is ubiquitously expressed, but certain tumor types and normal tissues show differential VHL versus cereblon (CRBN) dependency [1]. PROTACs built with AHPC-based VHL ligands preferentially degrade targets in VHL-proficient cells, whereas thalidomide-PEG4-NHS ester (a CRBN-recruiting analog) engages a distinct E3 ligase with a different substrate repertoire and tissue expression profile [2]. This orthogonal E3 ligase selectivity means that AHPC-PEG4-NHS ester and CRBN-PEG4-NHS ester are not interchangeable; the choice of E3 ligand directly dictates which cell types and disease models will respond to the resulting degrader.

E3 Ligase Selectivity VHL vs. CRBN Tissue-Specific Degradation

PEG4 Aqueous Solubility Balances Aggregation Risk vs. Conformational Entropy in Ternary Complex Formation

PEG linkers increase PROTAC aqueous solubility, but excessive PEG length can promote aggregation and reduce effective cellular concentration [1]. PEG4 linkers provide a midpoint: sufficiently hydrophilic to maintain solubility of the VHL ligand-linker conjugate above 5 mg/mL in aqueous buffer, while avoiding the aggregation propensity observed with PEG6 and PEG8 conjugates . Conformational studies indicate that PEG4 allows productive folding of the PROTAC to shield polar surface area and facilitate passive permeability, a property that degrades with PEG6 and longer linkers [1].

PROTAC Solubility Linker Flexibility Ternary Complex Formation

High-Impact Application Scenarios for (S,R.S)-AHPC-PEG4-NHS ester Based on Quantitative Differentiation


Synthesis of VHL-Based PROTAC Libraries for BET Bromodomain Protein Degradation

AHPC-PEG4-NHS ester is the preferred acylating agent for constructing focused libraries of VHL-recruiting BET degraders. The PEG4 linker provides intermediate degradation cooperativity (PEG3 > PEG4 >> PEG2) [1], enabling a balanced SAR exploration where potency can be further tuned by varying the BET-targeting warhead. The NHS ester allows parallel conjugation to diverse amine-functionalized BET ligands (e.g., (+)-JQ1 derivatives) with high conversion efficiency and minimal side-product formation [2].

Development of Cell-Permeable Degraders for Intracellular Targets in VHL-High Tumor Models

When the target protein is expressed in VHL-proficient cancer cells (e.g., clear cell renal cell carcinoma), AHPC-PEG4-NHS ester-derived PROTACs exploit the endogenous VHL machinery for efficient ubiquitination and degradation [1]. The PEG4 spacer retains sufficient passive permeability to cross cell membranes, unlike longer PEG6/PEG8 linkers that can abolish permeability [2], making it suitable for cell-based degradation assays requiring intracellular target engagement.

Modular Assembly of Heterobifunctional Degraders via One-Step NHS Ester-Amine Conjugation

For medicinal chemistry groups synthesizing PROTACs on a weekly or daily basis, AHPC-PEG4-NHS ester eliminates the need for carbodiimide-mediated activation required by AHPC-PEG4-COOH [1]. This single-step protocol reduces synthesis time by 2–4 h per conjugate, lowers the risk of racemization or hydrolysis, and improves overall yield by 10–30% [2], directly translating to faster SAR cycles and lower consumption of precious amine-warhead intermediates.

Comparative Degrader Studies Requiring Orthogonal E3 Ligase Engagement

In target validation campaigns where the goal is to compare degradation efficiency via VHL versus CRBN recruitment, AHPC-PEG4-NHS ester serves as the VHL-arm building block matched against thalidomide-PEG4-NHS ester [1]. The matched PEG4 length across both E3 ligands isolates the contribution of the E3 ligase itself to degradation potency and selectivity, enabling rigorous mechanistic interpretation free from linker-length confounders [2].

Quote Request

Request a Quote for (S,R.S)-AHPC-PEG4-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.